Physicochemical Descriptor Comparison: XLogP3, H-Bond Donor/Acceptor Profile, and Topological Polar Surface Area vs. Pyridoxine and 6-Methylpyridin-3-ol
The target compound possesses a calculated XLogP3 of 0.0, a topological polar surface area (TPSA) of 53.4 Ų, 2 hydrogen bond donors (HBD), and 3 hydrogen bond acceptors (HBA), as computed from its SMILES structure [1]. In comparison, pyridoxine (CAS 65-23-6) has a higher molecular weight (169.18 vs. 139.15 g/mol), an additional HBD (3 total), an additional HBA (4 total), and a lower predicted logP (approximately −0.9), reflecting its greater hydrophilicity [2]. 6-Methylpyridin-3-ol (CAS 1121-78-4) has a lower MW (109.13 g/mol) and only 1 HBD and 2 HBA, with a predicted logP of approximately 0.8 [3]. The intermediate logP of the target compound predicts a balanced solubility profile suitable for both aqueous and organic-phase reactions, whereas pyridoxine's lower logP biases it toward aqueous systems and 6-methylpyridin-3-ol's higher logP favors organic-phase partitioning.
| Evidence Dimension | Computed physicochemical descriptors relevant to solubility, permeability, and formulation |
|---|---|
| Target Compound Data | XLogP3 = 0.0; TPSA = 53.4 Ų; HBD = 2; HBA = 3; MW = 139.15 g/mol; Rotatable bonds = 1 |
| Comparator Or Baseline | Pyridoxine: XLogP3 ≈ −0.9, TPSA ≈ 73.6 Ų, HBD = 3, HBA = 4, MW = 169.18 g/mol, Rotatable bonds = 3. 6-Methylpyridin-3-ol: XLogP3 ≈ 0.8, TPSA ≈ 33.1 Ų, HBD = 1, HBA = 2, MW = 109.13 g/mol, Rotatable bonds = 0. |
| Quantified Difference | ΔXLogP3: +0.9 vs. pyridoxine, −0.8 vs. 6-methylpyridin-3-ol. ΔMW: −30.03 Da vs. pyridoxine, +30.02 Da vs. 6-methylpyridin-3-ol. ΔHBD: −1 vs. pyridoxine, +1 vs. 6-methylpyridin-3-ol. |
| Conditions | Computed properties from SMILES (OCC1=CC(=CN=C1C)O) using XLogP3 algorithm and standard TPSA calculation; not experimentally determined logP/logD. |
Why This Matters
The intermediate logP and balanced HBD/HBA profile make the target compound more versatile than either comparator for reactions requiring tunable solvent partitioning, and the reduced rotatable bond count (1 vs. 3 for pyridoxine) predicts lower entropic penalty upon binding.
- [1] Kuujia. CAS 60390-48-9: 5-(Hydroxymethyl)-6-methylpyridin-3-ol Chemical and Physical Properties (Computed Properties section: XLogP3, TPSA, HBD, HBA, Rotatable Bond Count). View Source
- [2] NIST Chemistry WebBook. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- (Pyridoxine), CAS 65-23-6. Molecular weight and structural data. View Source
- [3] ChemicalBook. 6-Methylpyridin-3-ol (5-Hydroxy-2-methylpyridine), CAS 1121-78-4. Physical properties: melting point 168–170 °C, molecular weight 109.13. View Source
